![molecular formula C8H19Cl2N5 B2775459 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride CAS No. 2378501-99-4](/img/structure/B2775459.png)
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride
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Description
The compound “5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also contains a tertiary butylamino group and a methyl group .
Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds structurally similar to "5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine; dihydrochloride" have been synthesized through various chemical reactions, demonstrating the versatility of triazole derivatives in organic synthesis. For example, the preparation of tetrahydro-[1H]-2-benzazepin-4-ones, potential muscarinic (M3) receptor antagonists, involves base-promoted addition and cyclization steps, showcasing the synthetic utility of similar compounds in developing pharmacologically active agents (Bradshaw et al., 2008).
properties
IUPAC Name |
5-[(tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5.2ClH/c1-8(2,3)10-5-6-11-7(9)13(4)12-6;;/h10H,5H2,1-4H3,(H2,9,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLWJFDAQNHPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NN(C(=N1)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride |
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